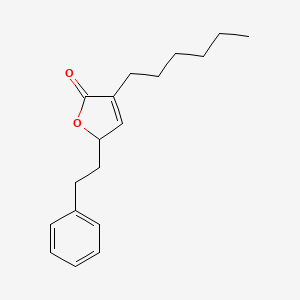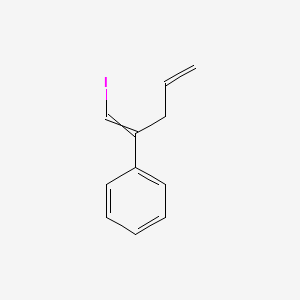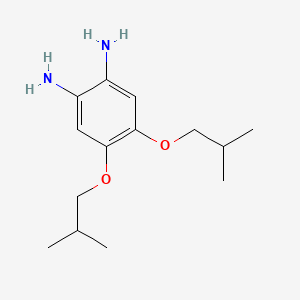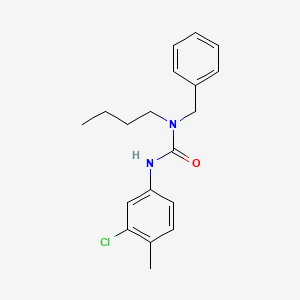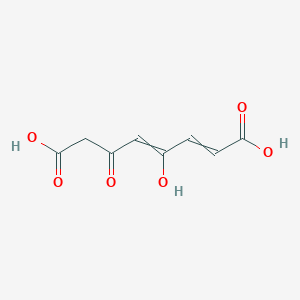
4-Hydroxy-6-oxoocta-2,4-dienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-oxoocta-2,4-dienedioic acid is an oxodicarboxylic acid that exists as a tautomer of 4-maleylacetoacetic acid. This compound is characterized by its unique structure, which includes a carbonyl group of the α,β-unsaturated ketone moiety that has tautomerized to the corresponding enol form .
Métodos De Preparación
The synthesis of 4-Hydroxy-6-oxoocta-2,4-dienedioic acid typically involves the tautomerization of 4-maleylacetoacetic acid. The reaction conditions for this transformation include the presence of specific catalysts and controlled temperature settings to ensure the stability of the enol form . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-Hydroxy-6-oxoocta-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Hydroxy-6-oxoocta-2,4-dienedioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-oxoocta-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of various metabolites. These interactions are crucial for understanding its biological effects and potential therapeutic applications .
Comparación Con Compuestos Similares
4-Hydroxy-6-oxoocta-2,4-dienedioic acid can be compared with other similar compounds such as:
4-Maleylacetoacetic acid: This is the tautomeric form of the compound.
Oct-2-enedioic acid: A related oxodicarboxylic acid with different functional groups.
β-Diketones: Compounds with similar structural features and reactivity.
The uniqueness of this compound lies in its specific tautomeric form and the resulting chemical properties that distinguish it from other related compounds.
Propiedades
Número CAS |
89999-78-0 |
|---|---|
Fórmula molecular |
C8H8O6 |
Peso molecular |
200.14 g/mol |
Nombre IUPAC |
4-hydroxy-6-oxoocta-2,4-dienedioic acid |
InChI |
InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-3,9H,4H2,(H,11,12)(H,13,14) |
Clave InChI |
XBRPTASPFXQXPJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)C=C(C=CC(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)
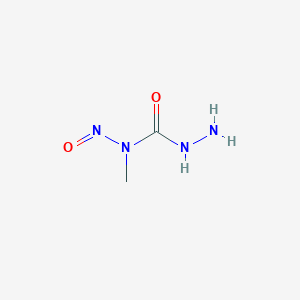
![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)

![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)

![Trimethyl[(6-methylhepta-2,4-dien-2-yl)oxy]silane](/img/structure/B14399737.png)


